molecular formula C12H9BrFNO2S B10975116 N-(3-bromophenyl)-4-fluorobenzenesulfonamide CAS No. 16937-07-8

N-(3-bromophenyl)-4-fluorobenzenesulfonamide

Cat. No.: B10975116
CAS No.: 16937-07-8
M. Wt: 330.17 g/mol
InChI Key: YDCJTHVRPVVXJP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-bromophenyl)-4-fluorobenzenesulfonamide can be synthesized through an amidation reaction. The process involves reacting 3-bromophenylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, under controlled conditions . The reaction typically proceeds at room temperature and yields the desired sulfonamide compound after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the phenyl rings. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

16937-07-8

Molecular Formula

C12H9BrFNO2S

Molecular Weight

330.17 g/mol

IUPAC Name

N-(3-bromophenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C12H9BrFNO2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H

InChI Key

YDCJTHVRPVVXJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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